|

REACTION_CXSMILES

|

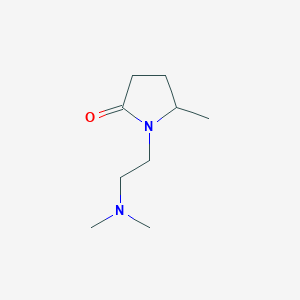

[C:1]([O:8]CC)(=O)[CH2:2][CH2:3][C:4]([CH3:6])=O.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>[Pd]>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][N:15]1[CH:4]([CH3:6])[CH2:3][CH2:2][C:1]1=[O:8]

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

192.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCN)C

|

|

Name

|

142

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

Hastelloy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

|

Type

|

CUSTOM

|

|

Details

|

stirred at 600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

The reactor was purged first with nitrogen

|

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this pressure

|

|

Type

|

ADDITION

|

|

Details

|

by adding additional hydrogen

|

|

Type

|

CUSTOM

|

|

Details

|

as required for the duration of the reaction

|

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was cooled

|

|

Type

|

CUSTOM

|

|

Details

|

the liquid reaction mixture

|

|

Type

|

CUSTOM

|

|

Details

|

was recovered for product isolation

|

|

Type

|

FILTRATION

|

|

Details

|

The crude mixture was filtered through a glass frit via aspirator vacuum

|

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

|

Type

|

CUSTOM

|

|

Details

|

followed by removal of byproduct ethanol and unreacted N,N-dimethylethylenediamine in vacuo

|

|

Type

|

DISTILLATION

|

|

Details

|

The remaining contents were fractionally distilled with a 20-cm Vigreaux column under high vacuum (˜0.05 mmHg)

|

|

Type

|

CUSTOM

|

|

Details

|

to give 136.5 g water-white product at 85° C. in 77%

|

|

Type

|

CUSTOM

|

|

Details

|

isolated

|

|

Type

|

CUSTOM

|

|

Details

|

yield

|

|

Type

|

CUSTOM

|

|

Details

|

Product purity was >99% as determined by GC/MS (HP-6890 equipped with MSD)

|

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(CCN1C(CCC1C)=O)C

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |